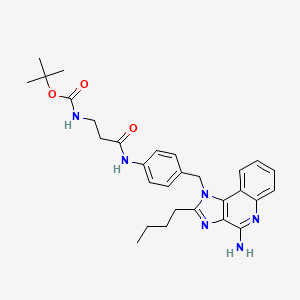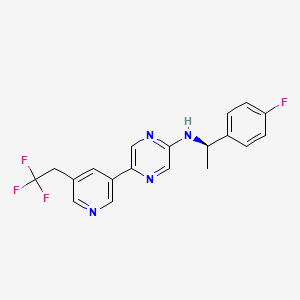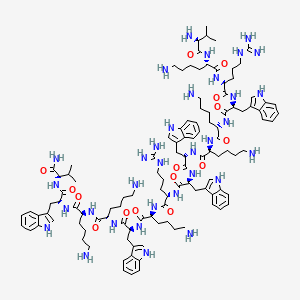
Azido-PEG3-DYKDDDDK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG3-DYKDDDDK is a peptide compound that combines an azide group, a polyethylene glycol (PEG) spacer, and a specific peptide sequence.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-DYKDDDDK is synthesized through a series of chemical reactions involving the incorporation of the azide group, PEG spacer, and the peptide sequence. The synthesis typically involves the following steps:
Azide Group Incorporation: The azide group is introduced using azidation reactions, often involving sodium azide.
PEG Spacer Addition: The PEG spacer is added through coupling reactions, typically using PEG derivatives.
Peptide Sequence Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-DYKDDDDK undergoes various chemical reactions, including:
Click Chemistry: The azide group participates in click chemistry reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts, alkyne-containing compounds, and appropriate solvents.
Substitution Reactions: Various nucleophiles and solvents depending on the desired substitution.
Major Products Formed
Click Chemistry: Triazole-linked products.
Substitution Reactions: Substituted azide derivatives.
Scientific Research Applications
Azido-PEG3-DYKDDDDK has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in protein labeling and purification due to the FLAG tag.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biocompatible materials and surface modifications.
Mechanism of Action
The mechanism of action of Azido-PEG3-DYKDDDDK involves the high reactivity of the azide group, which allows it to participate in click chemistry reactions. The PEG spacer enhances solubility and reduces non-specific interactions, while the FLAG tag facilitates protein labeling and purification. The molecular targets and pathways involved depend on the specific application, such as protein interactions in biological systems .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-maleimide: Another azide-containing compound with a PEG spacer, used in similar applications.
Azido-PEG3-biotin: Combines an azide group, PEG spacer, and biotin for biotinylation applications.
Uniqueness
Azido-PEG3-DYKDDDDK is unique due to its combination of the azide group, PEG spacer, and FLAG tag, which provides high reactivity, enhanced solubility, and specific protein labeling capabilities. This combination makes it particularly useful in applications requiring precise protein labeling and purification .
Properties
Molecular Formula |
C50H75N13O24 |
|---|---|
Molecular Weight |
1242.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C50H75N13O24/c51-12-3-1-5-29(56-44(77)31(21-27-7-9-28(64)10-8-27)58-45(78)32(22-38(66)67)55-37(65)11-15-85-17-19-87-20-18-86-16-14-54-63-53)43(76)59-34(24-40(70)71)47(80)61-36(26-42(74)75)49(82)62-35(25-41(72)73)48(81)60-33(23-39(68)69)46(79)57-30(50(83)84)6-2-4-13-52/h7-10,29-36,64H,1-6,11-26,51-52H2,(H,55,65)(H,56,77)(H,57,79)(H,58,78)(H,59,76)(H,60,81)(H,61,80)(H,62,82)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,83,84)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
UBNDUTFMVNRKDR-VTGDPKQBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



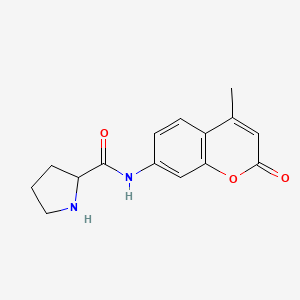
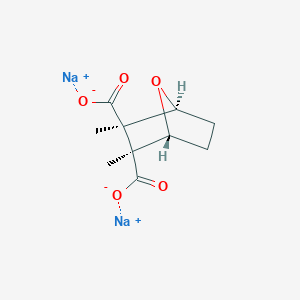
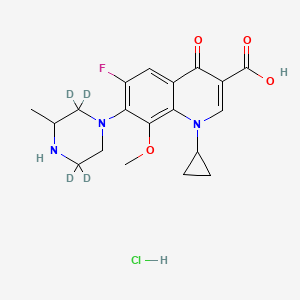
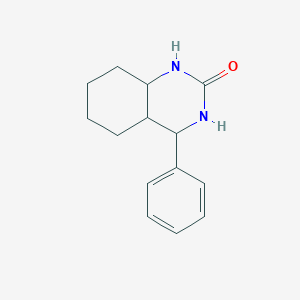
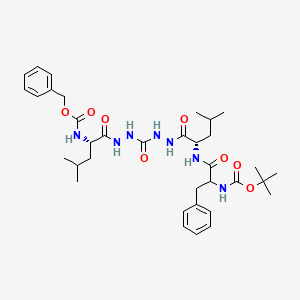

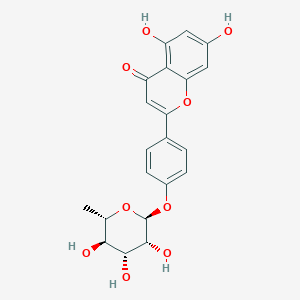
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
